![molecular formula C22H14ClFN6O2S B12397170 N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a dual inhibitor of PI3K/mTOR pathways, which are crucial in the treatment of various cancers, including acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves multiple steps, starting from the preparation of key intermediates. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The final compound is obtained by coupling the pyrazolo[3,4-b]pyridine intermediate with 4-fluorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of the PI3K/mTOR signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, the compound can induce apoptosis and inhibit the proliferation of cancer cells . The molecular targets include PI3K isoforms (α, β, γ, δ) and mTOR, with the compound showing high affinity and potency against these targets .
Comparación Con Compuestos Similares
Similar Compounds
FD223: Another potent PI3K/mTOR dual inhibitor with similar structure and activity.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar core structure and biological activity.
Pyrazolo[3,4-d]pyrimidines: Compounds with a different ring fusion but similar inhibitory activity against CDK2.
Uniqueness
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide stands out due to its high potency and selectivity as a dual inhibitor of PI3K/mTOR pathways. Its unique structure allows for effective binding to the target enzymes, making it a promising candidate for further development as an anti-cancer agent .
Propiedades
Fórmula molecular |
C22H14ClFN6O2S |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29) |
Clave InChI |
RVHGXIUOUJYWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


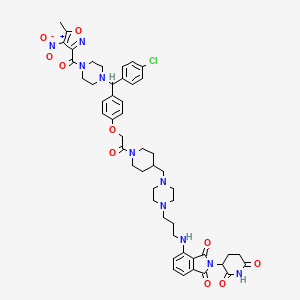
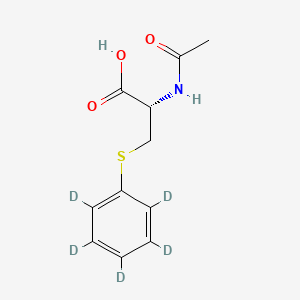


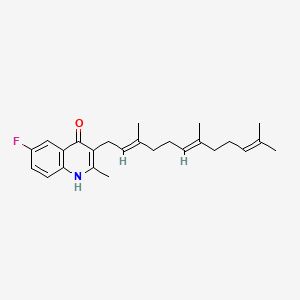
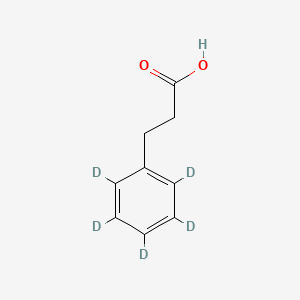
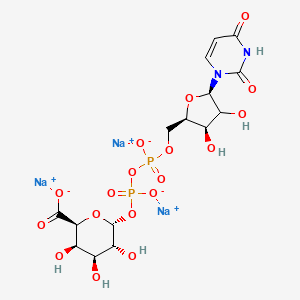
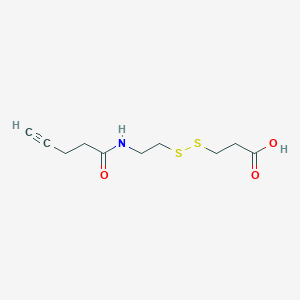



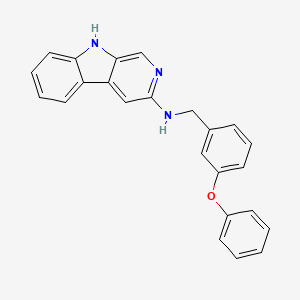

![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
